1-butyl-N-{4-[ethyl(3-methylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-butyl-N-{4-[ethyl(3-methylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a carbamoyl group, and multiple aromatic rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-N-{4-[ethyl(3-methylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the carbamoyl and aromatic groups. Common synthetic routes may involve:
Suzuki-Miyaura coupling: This reaction is used to form carbon-carbon bonds between aromatic rings.
Amidation reactions: These reactions are used to introduce the carbamoyl group into the molecule.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-butyl-N-{4-[ethyl(3-methylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antiviral and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-butyl-N-{4-[ethyl(3-methylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. This may include:
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: These compounds share some structural similarities and have diverse biological activities.
Pyrrolidine derivatives: These compounds also contain a pyrrolidine ring and have various applications in chemistry and medicine.
Uniqueness
1-butyl-N-{4-[ethyl(3-methylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C25H31N3O3 |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
1-butyl-N-[4-[ethyl-(3-methylphenyl)carbamoyl]phenyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C25H31N3O3/c1-4-6-14-27-17-20(16-23(27)29)24(30)26-21-12-10-19(11-13-21)25(31)28(5-2)22-9-7-8-18(3)15-22/h7-13,15,20H,4-6,14,16-17H2,1-3H3,(H,26,30) |
InChI Key |
WUVDUOVGEFXZBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CC(CC1=O)C(=O)NC2=CC=C(C=C2)C(=O)N(CC)C3=CC=CC(=C3)C |
Origin of Product |
United States |
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